4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide
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Overview
Description
4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide is an organic compound that features an imidazole ring and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. This reaction produces an intermediate, which is then subjected to further synthetic steps to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-Imidazol-1-yl)methyl)benzoic acid
- 1-[(4-(imidazol-1-ylmethyl)-2,5-dimethylphenyl)methyl]imidazole
Uniqueness
4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific structural features, such as the presence of both an imidazole ring and a benzamide moiety. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15-2-4-16(5-3-15)12-21-19(23)18-8-6-17(7-9-18)13-22-11-10-20-14-22/h2-11,14H,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPJGZVFNCWFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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